![molecular formula C7H16N2O B1491046 1-Amino-3-ethylpiperidin-4-ol CAS No. 2098039-22-4](/img/structure/B1491046.png)
1-Amino-3-ethylpiperidin-4-ol
Overview
Description
1-Amino-3-ethylpiperidin-4-ol is a compound with the molecular formula C7H16N2O and a molecular weight of 144.21 g/mol. It is a piperidine derivative, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions are crucial in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Scientific Research Applications
Pharmaceutical Industry
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Anticancer Applications
Piperidine derivatives are being utilized as anticancer agents . They have shown promising results in inhibiting the proliferation and metastasis of various types of cancers .
Antiviral Applications
Piperidine derivatives have also been used in the development of antiviral drugs . They can inhibit the replication of various viruses, providing a potential treatment option for viral infections .
Antimalarial Applications
These compounds have been used in the development of antimalarial drugs . They can inhibit the growth of Plasmodium parasites, which are responsible for malaria .
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . They can inhibit the growth of various bacteria and fungi, providing potential treatment options for infections caused by these microorganisms .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They can help relieve pain and reduce inflammation, providing potential treatment options for various conditions .
Anti-Alzheimer and Antipsychotic Applications
These compounds have been used in the development of drugs for Alzheimer’s disease and various psychiatric disorders . They can help improve cognitive function and manage psychiatric symptoms, providing potential treatment options for these conditions .
Safety and Hazards
Future Directions
Piperidine derivatives are gaining research interest due to their multiple principal elements and potential for numerous compositions . They present fundamental issues that challenge conventional theories, models, and methods . Future research may focus on the development of novel piperidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
1-amino-3-ethylpiperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-2-6-5-9(8)4-3-7(6)10/h6-7,10H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCKGMQBOHCPNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-ethylpiperidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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